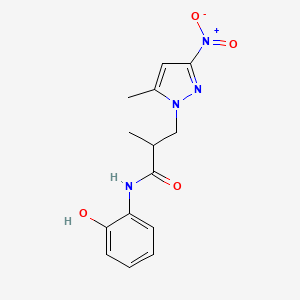![molecular formula C17H21Cl2N5O4S B10958270 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10958270.png)
4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a carboxamide group and a benzoyl group containing dichloro and dimethylamino sulfonyl substituents. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the benzoyl intermediate by reacting 2,4-dichlorobenzoic acid with dimethylamine and sulfuryl chloride under controlled conditions to introduce the dimethylamino sulfonyl group.
Coupling with Pyrazole: The benzoyl intermediate is then coupled with 1-methyl-N-propyl-1H-pyrazole-5-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzoyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups, such as converting the dimethylamino group to a nitro group or reducing it to an amine.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a nitro derivative.
Scientific Research Applications
4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the benzoyl group may interact with the active site of an enzyme, inhibiting its function and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-({2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid
- **Ethyl 4-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Uniqueness
4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H21Cl2N5O4S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4-[[2,4-dichloro-5-(dimethylsulfamoyl)benzoyl]amino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21Cl2N5O4S/c1-5-6-20-17(26)15-13(9-21-24(15)4)22-16(25)10-7-14(12(19)8-11(10)18)29(27,28)23(2)3/h7-9H,5-6H2,1-4H3,(H,20,26)(H,22,25) |
InChI Key |
XKWKJNBHUBCRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958188.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10958195.png)

![N-(3-chlorophenyl)-4-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10958203.png)
![4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10958217.png)
![3,6-dicyclopropyl-1-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958222.png)
![(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10958231.png)
![2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10958236.png)
![5-{[3-(Ethoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10958239.png)
![2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10958244.png)
![N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958248.png)
![N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958252.png)
![3-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10958264.png)
![2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10958272.png)
